molecular formula C19H18N2O5 B4166357 benzyl 1-(2-nitrobenzoyl)prolinate

benzyl 1-(2-nitrobenzoyl)prolinate

Cat. No.: B4166357
M. Wt: 354.4 g/mol
InChI Key: ASVJIMXEODKJGS-UHFFFAOYSA-N
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Description

Benzyl 1-(2-nitrobenzoyl)prolinate is a proline-derived ester featuring a 2-nitrobenzoyl substituent at the pyrrolidine nitrogen and a benzyl ester group. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl center, and the benzyl ester, which offers stability under diverse reaction conditions.

Properties

IUPAC Name

benzyl 1-(2-nitrobenzoyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-18(15-9-4-5-10-16(15)21(24)25)20-12-6-11-17(20)19(23)26-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVJIMXEODKJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 1-(2-Azidobenzoyl)Prolinate

  • Structure : Differs by replacing the nitro group with an azide (-N₃) and the benzyl ester with a methyl ester.
  • Synthesis : Prepared via Staudinger/intramolecular aza-Wittig reactions for synthesizing natural antibiotics like DC-8124b .
  • Key Differences: The azide group enables cycloaddition reactions (e.g., click chemistry), whereas the nitro group in benzyl 1-(2-nitrobenzoyl)prolinate participates in oxidation or reduction pathways.

(S)-N-Benzyl Ethyl Prolinate and (R)-N-Benzyl Ethyl Prolinate

  • Structure : Benzyl group at nitrogen and ethyl ester (vs. benzyl ester in the target compound).
  • Applications : Used as chiral auxiliaries in asymmetric Diels-Alder reactions, achieving up to 85% enantiomeric excess (ee) in cycloadducts .
  • Key Differences: The ethyl ester may reduce steric bulk compared to the benzyl ester, influencing substrate accessibility in catalytic systems.

N-Propargyl Methyl Prolinate

  • Structure : Propargyl (-C≡CH) substituent at nitrogen and methyl ester.
  • Synthesis : Prepared via alkylation of methyl prolinate with propargyl bromide (72% yield) .
  • Key Differences: The propargyl group enables alkyne-specific reactions (e.g., Sonogashira coupling), unlike the nitrobenzoyl group, which is redox-active. The methyl ester simplifies purification but may limit solubility in nonpolar media compared to the benzyl ester.

2-Nitrobenzoyl-Containing Analogues (e.g., 2-Nitrobenzyl Alcohol, 2-Nitrobenzaldehyde)

  • Structure : Share the 2-nitrobenzoyl motif but lack the prolinate backbone.
  • Biological Activity : Unlike this compound, these compounds fail to induce bioreporter systems (e.g., EGFP expression in 2NBA-specific assays), highlighting the necessity of the proline scaffold for bioactivity .

Prolinate Ionic Liquids (e.g., Prolinate-Sorbate Blends)

  • Structure : Prolinate anions paired with ionic cations (vs. covalent benzyl ester).
  • Applications: Effective as biocides in building coatings (2 wt% concentration), inhibiting algae/cyanobacteria growth .
  • Key Differences :
    • Ionic liquid form enhances water solubility and thermal stability, whereas the benzyl ester in the target compound favors organic-phase reactions.

Comparative Data Table

Compound Substituents Key Properties/Applications References
This compound 2-Nitrobenzoyl, benzyl ester Precursor for heterocycles, chiral synthesis
Methyl 1-(2-azidobenzoyl)prolinate 2-Azidobenzoyl, methyl ester Antibiotic synthesis via aza-Wittig
(S)-N-Benzyl ethyl prolinate Benzyl, ethyl ester Chiral auxiliary (85% ee in Diels-Alder)
N-Propargyl methyl prolinate Propargyl, methyl ester Alkyne coupling reactions (72% yield)
Prolinate ionic liquids Ionic prolinate anions Biocidal coatings (2 wt% efficacy)

Key Research Findings

  • Synthetic Utility: The nitro group in this compound enhances electrophilicity, enabling regioselective cycloadditions (e.g., diazanthracenetriciones) compared to non-nitro analogues .
  • Bioreporter Specificity : Structural analogues like 2-nitrobenzyl alcohol lack bioactivity in 2NBA-specific assays, emphasizing the prolinate backbone’s role in molecular recognition .
  • Chiral Applications : Ethyl and benzyl prolinate derivatives achieve high enantioselectivity, but the nitrobenzoyl group in the target compound may introduce additional steric/electronic effects for asymmetric induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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